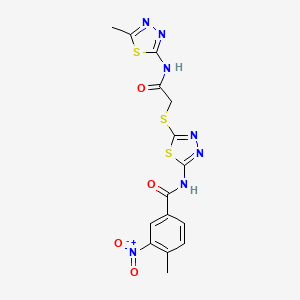

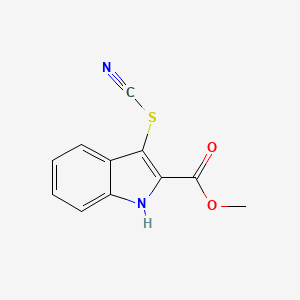

Methyl 3-thiocyanato-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Indole Synthesis and Classification

Methyl 3-thiocyanato-1H-indole-2-carboxylate is related to the broader category of indole alkaloids, substances that have captivated chemists due to their complex structures and significant organic synthesis challenges. Indole synthesis is a critical area in organic chemistry, with developments continuously enriching the field. A comprehensive framework for classifying indole syntheses has been proposed, categorizing methods based on the type of bond formed in the indole ring. This classification system aids in understanding the intricate web of scientific efforts in indole research, providing a systematic approach to categorizing new synthesis methods and understanding the historical and current state of art in this domain (Taber & Tirunahari, 2011).

Pharmacokinetics and Biological Roles

Indole derivatives, like this compound, exhibit significant biological activities. They regulate transcriptional factors, signaling pathways, and even contribute to oxidative stress relief. Their role in modulating enzymes relevant to hepatitis viral replication, lipogenesis, and metabolism of various substances highlights their potential in protecting organs like the liver. Specifically, the immunomodulatory function of indoles can contribute to improving conditions like non-alcoholic steatohepatitis. These indole derivatives also act as inhibitors of pro-inflammatory cytokines, playing a role in reducing microbial-induced liver injuries (Wang et al., 2016).

Advances in Functionalization

The unique chemical properties of indoles, particularly at the C2 position, make them a cornerstone in synthetic and pharmaceutical chemistry. The review on C2-functionalization of indole via umpolung, a technique that allows indole to behave as an electrophile, reveals the substantial importance and the innovative approaches in synthesizing indole derivatives. This method has led to significant advancements, providing new pathways and strategies in the synthesis of pharmaceuticals (Deka, Deb, & Baruah, 2020).

Chemoprotective Role in Cancer

Indole-3-carbinol (I3C) and its derivatives have been investigated for their chemoprotective properties, particularly against cancer. Studies have questioned whether I3C is directly active or merely serves as a precursor to other biologically active compounds. The rapid conversion of I3C into its dimer, diindolylmethane (DIM), raises important considerations about the stability and direct activity of I3C in biological systems. Understanding the stability and metabolic pathways of indole derivatives is crucial for harnessing their potential in chemoprotective applications, especially in cancers like breast and prostate cancer (Bradlow, 2008).

Antimicrobial Activities

Indole derivatives display a vast array of biological properties, including antimicrobial activity. A comprehensive review of the synthesis of indole derivatives and their antimicrobial properties highlights the significant research efforts in developing indole-based antimicrobial drugs. These derivatives hold promise in combating microbial resistance and treating various infections, showcasing the diverse applications of indole chemistry in the field of medicinal chemistry (Kaur et al., 2019).

Mechanism of Action

Target of Action

Methyl 3-thiocyanato-1H-indole-2-carboxylate, also known as methyl 3-(cyanosulfanyl)-1H-indole-2-carboxylate, is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that can result in various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can have downstream effects that contribute to the compound’s overall biological activity.

Result of Action

Indole derivatives have been reported to show good to excellent levels of potency against various cell lines , suggesting that this compound may have similar effects.

Properties

IUPAC Name |

methyl 3-thiocyanato-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c1-15-11(14)9-10(16-6-12)7-4-2-3-5-8(7)13-9/h2-5,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIAEFNREPRTJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)SC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoro-1-[4-hydroxy-4-(2-methanesulfonylphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B2403768.png)

![1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene](/img/structure/B2403771.png)

![1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2403776.png)

![methyl 4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate](/img/structure/B2403780.png)

![Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2403782.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2403785.png)

![N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2403788.png)

![Ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2403790.png)